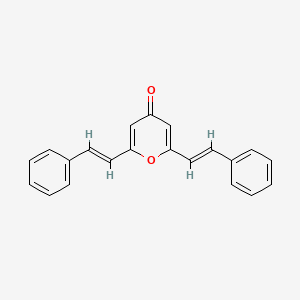
2,6-Distyryl-4H-pyran-4-one
Overview
Description
2,6-Distyryl-4H-pyran-4-one is an organic compound with the molecular formula C21H16O2. It is characterized by its yellow to orange crystalline appearance and is known for its applications in organic synthesis, particularly in the creation of organic dyes, photosensitizers, and fluorescent dyes . This compound is also utilized in organic electroluminescent devices (OLEDs) due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Distyryl-4H-pyran-4-one can be achieved through a coupling reaction. One common method involves the use of phenol-aldehyde-ketone multicomponent reactions (MCR). This method typically includes steps such as ortho-nucleophilic addition, ketone formation, and dehydration reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dimethyl-γ-pyrone with malononitrile in the presence of acetic anhydride at elevated temperatures (around 130°C) under reflux conditions. The reaction mixture is then cooled, poured into ice water, and extracted with chloroform. The organic layer is washed, dried, and purified using silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Distyryl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
2,6-Distyryl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in cell imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,6-Distyryl-4H-pyran-4-one involves its ability to undergo charge transfer (CT) interactions. This compound can act as an initiator in polymerization reactions, leading to the formation of functional polymers with unique photophysical properties. The molecular targets include various electron-rich and electron-deficient sites, facilitating the formation of stable charge-transfer complexes .
Comparison with Similar Compounds
- 4-Dicyanomethylene-2,6-distyryl-4H-pyran
- 2,6-Dimethyl-4H-pyran-4-one
- 2,6-Diphenyl-4H-thiopyran-4-one
Uniqueness: 2,6-Distyryl-4H-pyran-4-one is unique due to its strong charge transfer interactions and its ability to form stable complexes. This makes it particularly valuable in the development of red fluorescent materials and optoelectronic devices .
Properties
IUPAC Name |
2,6-bis[(E)-2-phenylethenyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYBGVJLGLQOS-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N6-[(5-Bromothien-2-yl)methyl]adenosine](/img/structure/B3245655.png)
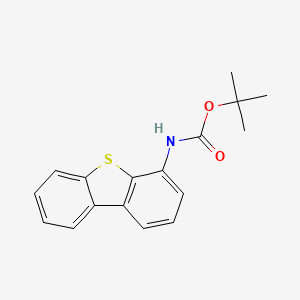
![6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B3245665.png)

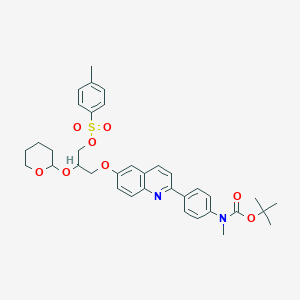
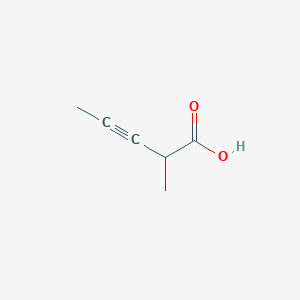
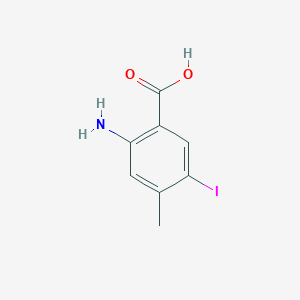



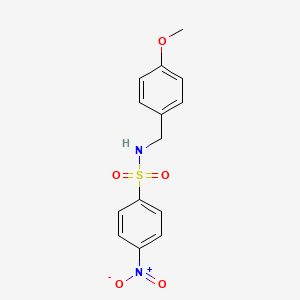

![1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene](/img/structure/B3245746.png)
